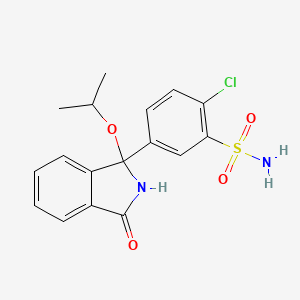
O-Isopropyl Chlorthalidone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Isopropyl Chlorthalidone is a chemical compound that belongs to the class of thiazide-like diuretics. It is structurally related to chlorthalidone, a well-known diuretic used in the treatment of hypertension and edema. This compound is primarily used as a reference material in biochemical research and analytical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-Isopropyl Chlorthalidone involves the isopropylation of chlorthalidone. The process typically includes the reaction of chlorthalidone with isopropyl halides under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets stringent quality standards .
Analyse Chemischer Reaktionen
Types of Reactions: O-Isopropyl Chlorthalidone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
O-Isopropyl Chlorthalidone has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Wirkmechanismus
O-Isopropyl Chlorthalidone exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the kidney. This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of sodium, chloride, and water. The resulting diuretic effect reduces plasma volume and decreases blood pressure . The compound also exhibits pleiotropic effects, such as reducing platelet aggregation and vascular permeability .
Vergleich Mit ähnlichen Verbindungen
Chlorthalidone: The parent compound, widely used as a diuretic.
Hydrochlorothiazide: Another thiazide-like diuretic with similar antihypertensive effects.
Indapamide: A thiazide-like diuretic with additional vasodilatory properties.
Comparison: O-Isopropyl Chlorthalidone is unique due to its isopropyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. While chlorthalidone and hydrochlorothiazide are well-established in clinical use, this compound is primarily used in research settings .
Eigenschaften
Molekularformel |
C17H17ClN2O4S |
|---|---|
Molekulargewicht |
380.8 g/mol |
IUPAC-Name |
2-chloro-5-(3-oxo-1-propan-2-yloxy-2H-isoindol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H17ClN2O4S/c1-10(2)24-17(13-6-4-3-5-12(13)16(21)20-17)11-7-8-14(18)15(9-11)25(19,22)23/h3-10H,1-2H3,(H,20,21)(H2,19,22,23) |
InChI-Schlüssel |
QCLXXCMKIVGGRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1(C2=CC=CC=C2C(=O)N1)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-((2-((3-Chlorophenyl)amino)ethyl)amino)propyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B13430794.png)
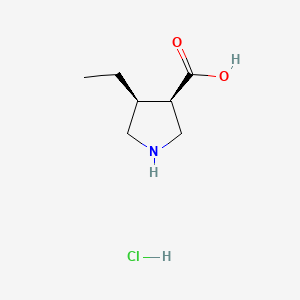


![1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-5-methyl-2-nitrobenzene](/img/structure/B13430816.png)

![[1R-(exo,exo)]-3-(4-Methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester](/img/structure/B13430822.png)

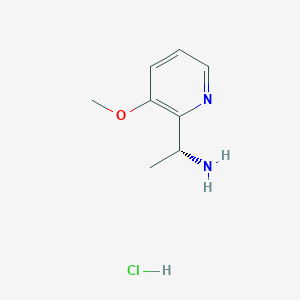
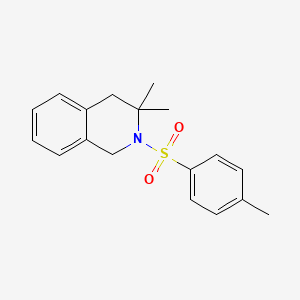
![(Z)-2-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-N'-hydroxyacetimidamide](/img/structure/B13430833.png)

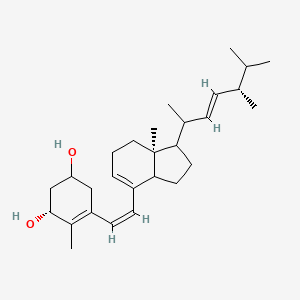
![[[[(2~{R},3~{S},4~{R},5~{R})-5-(6-aminopurin-9-yl)-3-[2-(methylamino)phenyl]carbonyloxy-4-oxidanyl-oxolan-2-yl]methoxy-oxidanyl-phosphoryl]oxy-oxidanyl-phosphoryl]oxy-sulfanyl-phosphinic acid](/img/structure/B13430852.png)
